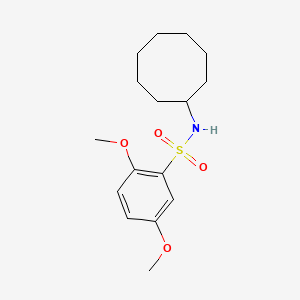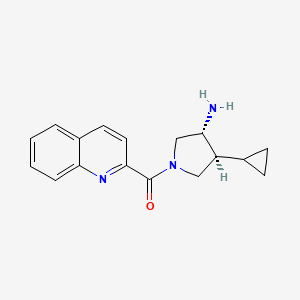![molecular formula C18H18F4N2 B5684282 1-(2-fluorophenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5684282.png)
1-(2-fluorophenyl)-4-[3-(trifluoromethyl)benzyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-fluorophenyl)-4-[3-(trifluoromethyl)benzyl]piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and gained popularity as a recreational drug in the 1990s. However, due to its potential health risks, it is now a controlled substance in many countries. Despite this, TFMPP continues to be used in scientific research for its potential therapeutic applications.
作用機序
The exact mechanism of action of 1-(2-fluorophenyl)-4-[3-(trifluoromethyl)benzyl]piperazine is not fully understood. However, it is believed to act on the serotonergic system by binding to serotonin receptors in the brain. Specifically, 1-(2-fluorophenyl)-4-[3-(trifluoromethyl)benzyl]piperazine has been found to bind to the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and other physiological functions.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-4-[3-(trifluoromethyl)benzyl]piperazine has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a role in mood regulation. 1-(2-fluorophenyl)-4-[3-(trifluoromethyl)benzyl]piperazine has also been found to decrease the levels of cortisol, a hormone that is involved in the stress response. In addition, 1-(2-fluorophenyl)-4-[3-(trifluoromethyl)benzyl]piperazine has been shown to have anti-inflammatory and analgesic effects, which may be due to its ability to inhibit the production of inflammatory cytokines.
実験室実験の利点と制限
1-(2-fluorophenyl)-4-[3-(trifluoromethyl)benzyl]piperazine has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, making it accessible for researchers. Additionally, 1-(2-fluorophenyl)-4-[3-(trifluoromethyl)benzyl]piperazine has been shown to have a wide range of potential therapeutic applications, making it a versatile compound for research. However, 1-(2-fluorophenyl)-4-[3-(trifluoromethyl)benzyl]piperazine also has several limitations. It is a controlled substance in many countries, which can limit its availability for research. Additionally, 1-(2-fluorophenyl)-4-[3-(trifluoromethyl)benzyl]piperazine has potential health risks and side effects, which must be carefully considered when conducting experiments.
将来の方向性
There are several future directions for research on 1-(2-fluorophenyl)-4-[3-(trifluoromethyl)benzyl]piperazine. One potential avenue is the development of 1-(2-fluorophenyl)-4-[3-(trifluoromethyl)benzyl]piperazine-based drugs for the treatment of psychiatric disorders such as anxiety and depression. Another area of research is the investigation of 1-(2-fluorophenyl)-4-[3-(trifluoromethyl)benzyl]piperazine's anti-inflammatory and analgesic effects, which may have potential applications in the treatment of pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-fluorophenyl)-4-[3-(trifluoromethyl)benzyl]piperazine and its potential health risks and side effects.
合成法
The synthesis of 1-(2-fluorophenyl)-4-[3-(trifluoromethyl)benzyl]piperazine involves the reaction of 1-(2-fluorophenyl)piperazine with 3-(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane. The resulting product is then purified by column chromatography to obtain pure 1-(2-fluorophenyl)-4-[3-(trifluoromethyl)benzyl]piperazine.
科学的研究の応用
1-(2-fluorophenyl)-4-[3-(trifluoromethyl)benzyl]piperazine has been studied for its potential therapeutic applications in various fields of research. It has been found to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression. 1-(2-fluorophenyl)-4-[3-(trifluoromethyl)benzyl]piperazine has also been studied for its potential use in the treatment of schizophrenia and other psychiatric disorders. Additionally, 1-(2-fluorophenyl)-4-[3-(trifluoromethyl)benzyl]piperazine has been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for pain and inflammation.
特性
IUPAC Name |
1-(2-fluorophenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F4N2/c19-16-6-1-2-7-17(16)24-10-8-23(9-11-24)13-14-4-3-5-15(12-14)18(20,21)22/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMPHBHMLZIALH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5684199.png)
![1-cyclopentyl-N-({5-[(methylamino)carbonyl]-2-furyl}methyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5684204.png)
![5-tert-butyl-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N-methyl-1,3,4-oxadiazol-2-amine](/img/structure/B5684206.png)
![3-cyclopropyl-1-(3,4-difluorophenyl)-5-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5684207.png)
![2-acetyl-8-(1,3-thiazol-4-ylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5684209.png)



![1-tert-butyl-3-[2-(methylthio)ethyl]-5-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5684237.png)
![3,6-dimethyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}isoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B5684247.png)
![5-[3-(1H-pyrazol-1-ylmethyl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5684255.png)
![1-ethyl-3-isobutyl-N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5684272.png)
![6-oxo-6H-benzo[c]chromen-3-yl 3-phenylacrylate](/img/structure/B5684275.png)
